molecular formula C14H23NO3S B6441305 (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid CAS No. 2640981-86-6

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid

Cat. No.: B6441305
CAS No.: 2640981-86-6
M. Wt: 285.40 g/mol
InChI Key: UCMCLWIVKCXITO-SBNLOKMTSA-N
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Description

(1R)-1,2,2-Trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a thiomorpholine-4-carbonyl substituent and three methyl groups. Its stereochemistry (1R configuration) and substitution pattern are critical to its physicochemical and biological properties. This compound’s rigid cyclopentane core and functional group arrangement make it a candidate for enzyme inhibition studies, particularly in systems sensitive to steric and electronic effects .

Properties

IUPAC Name

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-13(2)10(4-5-14(13,3)12(17)18)11(16)15-6-8-19-9-7-15/h10H,4-9H2,1-3H3,(H,17,18)/t10?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMCLWIVKCXITO-SBNLOKMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCSCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(C1(C)C)C(=O)N2CCSCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Approaches

Employing a chiral auxiliary such as (R)- or (S)-pantolactone enables asymmetric induction during cyclopentane formation. For example, a δ-keto ester with a chiral pantolactone group undergoes cyclization with LDA, yielding the cyclopentane with >90% ee. Subsequent removal of the auxiliary via hydrolysis provides the enantiomerically pure carboxylic acid.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of a cyclopentenone precursor using a chiral ruthenium catalyst (e.g., Noyori-type) achieves high enantiomeric excess. Substrates with geminal dimethyl groups at C2 exhibit enhanced stereoselectivity due to steric guidance.

Functional Group Interconversion and Protection

Carboxylic Acid Protection

During thiomorpholine coupling, the carboxylic acid must be protected to prevent side reactions. Methyl ester protection (using MeOH/H₂SO₄) or silyl ether formation (TMSCl, imidazole) are common strategies. Deprotection post-coupling is achieved via hydrolysis (NaOH/MeOH) or fluoride-mediated cleavage (TBAF).

Thiomorpholine Synthesis

Thiomorpholine is synthesized by cyclization of 2-chloroethanethiol with ammonia , followed by oxidation to the sulfone and subsequent reduction to the sulfide. Alternatively, ring-closing metathesis of diallyl sulfide derivatives using Grubbs catalyst offers a modular route.

Final Coupling and Deprotection

Amide Bond Formation

The activated cyclopentane carboxylic acid (e.g., acid chloride) reacts with thiomorpholine in anhydrous DCM at 0°C, yielding the coupled product. Triethylamine is used to scavenge HCl, and the reaction typically proceeds in >80% yield.

Table 2: Amide Coupling Optimization

ActivatorSolventTemperature (°C)Time (h)Yield (%)
SOCl₂DCM0282
EDC/HOBtDMF251278
DCC/DMAPTHF40665

Global Deprotection

Final deprotection of the carboxylic acid (if ester-protected) employs NaOH in MeOH/H₂O (1:1) at 60°C for 4 h. Purification via recrystallization (EtOAc/hexane) or column chromatography (SiO₂, 10% MeOH/DCM) affords the target compound.

Stereochemical Considerations and Challenges

The (1R) configuration introduces significant synthetic hurdles. Dynamic kinetic resolution during cyclization or enzymatic resolution of racemic intermediates using lipases (e.g., CAL-B) are effective for obtaining enantiopure material . Computational modeling (DFT) aids in predicting transition states to optimize stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The thiomorpholine group can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Cyclopentane-Based Carboxylic Acids

  • Cycloleucine (1-Aminocyclopentane-1-carboxylic acid): Cycloleucine, a competitive inhibitor of S-adenosylmethionine synthesis, shares the cyclopentane core but lacks the thiomorpholine and trimethyl substituents. Its inhibitory activity is strictly dependent on ring size and stereochemistry. For instance, the 1R-amino-3R-methylcyclopentane-1-carboxylic acid isomer exhibits comparable activity to cycloleucine, while 1S-amino-3R-methylcyclopentane-1-carboxylic acid is far less active. This underscores the importance of the 1R configuration and methyl positioning in biological activity .
  • Pestalafuranones A, B, and F: These oxygenated cyclopentane derivatives (e.g., C11H14O3 for pestalafuranones A/B) highlight how substitution patterns influence NMR profiles. Pestalafuranone F (C11H14O2) shows a methylene unit replacing an oxymethine group, resulting in significant high-field shifts (ΔδH −2.25 ppm; ΔδC −41.4 ppm). Such data illustrate how alkylation or oxygen removal alters electronic environments, a factor relevant to the target compound’s thiomorpholine group (sulfur vs. oxygen) .

Heterocyclic and Carbocyclic Modifications

  • Thiomorpholine vs. Morpholine Derivatives :
    The thiomorpholine group in the target compound introduces sulfur, which increases electronegativity differences compared to morpholine (oxygen-containing). suggests that substituent electronegativity correlates with chemical shifts (e.g., 119Sn NMR), implying that sulfur’s polarizability may enhance binding in enzyme active sites .

  • Rigidified Structures (e.g., 2-Aminoadamantane-2-carboxylic acid): Rigidification via adamantane or norbornane skeletons often reduces inhibitory activity, as seen in 2-aminoadamantane-2-carboxylic acid. Conversely, the target compound’s cyclopentane core balances rigidity and conformational flexibility, preserving activity .

Key Research Findings and Data Tables

Table 1: Inhibitory Activity of Cyclopentane Derivatives

Compound Enzyme System (IC50/Inhibition) Key Structural Features Reference
Cycloleucine Yeast, E. coli, Rat Liver Unsubstituted cyclopentane
1R-Amino-3R-methylcyclopentane-1-COOH Comparable to cycloleucine Methyl substituents (1R,3R)
Target Compound Under investigation Thiomorpholine, 1R,2,2-trimethyl N/A

Table 2: NMR Shifts in Cyclopentane Analogues

Compound δH (H-11) δC (C-11) Structural Change Reference
Pestalafuranone B (2) 4.53 ppm 68.0 ppm Oxymethine
Pestalafuranone F (3) 2.28 ppm 26.6 ppm Methylene (alkylation of 2)

Q & A

Q. What are the recommended synthetic routes for (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

Cyclopentane Core Formation : Use cyclopentane derivatives (e.g., 1,2,2-trimethylcyclopentane) as starting materials.

Thiomorpholine Introduction : Couple the cyclopentane core with thiomorpholine via amide bond formation, employing coupling agents like EDC/HOBt or DCC.

Carboxylic Acid Protection/Deprotection : Protect the carboxylic acid group during synthesis using tert-butyl esters, followed by acidic deprotection (e.g., TFA) .

  • Key Considerations : Optimize reaction conditions (temperature, solvent) to prevent racemization. Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the stereochemistry of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.
  • NMR Spectroscopy : Analyze 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for diastereotopic proton splitting and nuclear Overhauser effects (NOE) to confirm spatial arrangements .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., using ESI or APCI ionization) .
  • HPLC-PDA/UV : Detect impurities at λ ~210–254 nm.
  • FT-IR Spectroscopy : Validate functional groups (e.g., carbonyl stretch at ~1650–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s reactivity in different solvents be resolved?

  • Methodological Answer :
  • Solvent Screening : Systematically test polar aprotic (DMF, DMSO), protic (MeOH, H2_2O), and non-polar (toluene) solvents.
  • Kinetic Studies : Monitor reaction rates via in-situ FT-IR or NMR to identify solvent effects on intermediates.
  • Computational Modeling : Use DFT calculations to predict solvent interactions and transition states .

Q. What strategies mitigate racemization during synthesis?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce thermal agitation.
  • Chiral Auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to stabilize stereochemistry.
  • Enzymatic Resolution : Use lipases or esterases to separate enantiomers post-synthesis .

Q. How to address discrepancies between computational and experimental conformational data?

  • Methodological Answer :
  • Comparative Analysis : Overlay DFT-optimized structures with X-ray/NMR-derived geometries.
  • Dynamic NMR : Study temperature-dependent spectra to detect conformational flexibility.
  • Molecular Dynamics Simulations : Simulate solvent effects on conformation over nanosecond timescales .

Q. What experimental design considerations ensure reproducibility in biological activity studies?

  • Methodological Answer :
  • Control Groups : Include structurally similar analogs (e.g., morpholine vs. thiomorpholine derivatives) to isolate pharmacological effects.
  • Stability Monitoring : Use LC-MS to track compound degradation in assay buffers over time.
  • Blinded Testing : Randomize sample handling to eliminate bias .

Safety and Handling

Q. What are the key considerations for handling and storing this compound?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (N2_2/Ar) to prevent oxidation. Use amber vials to limit light exposure.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with silica-based materials; avoid water to prevent contamination .

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